molecular formula C14H21NO2 B3881085 N-(tert-butyl)-2-(3,5-dimethylphenoxy)acetamide

N-(tert-butyl)-2-(3,5-dimethylphenoxy)acetamide

Cat. No. B3881085
M. Wt: 235.32 g/mol
InChI Key: GTOHHOPGMWHCLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-(3,5-dimethylphenoxy)acetamide, also known as BHT-920, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(tert-butyl)-2-(3,5-dimethylphenoxy)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX), an enzyme that plays a key role in the inflammatory response. By inhibiting COX activity, N-(tert-butyl)-2-(3,5-dimethylphenoxy)acetamide reduces the production of prostaglandins, which are molecules that contribute to inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-(3,5-dimethylphenoxy)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in animal models. Additionally, it has been shown to reduce the levels of reactive oxygen species, which are molecules that can cause damage to cells and tissues. N-(tert-butyl)-2-(3,5-dimethylphenoxy)acetamide has also been shown to have a neuroprotective effect by preventing the formation of beta-amyloid plaques.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(tert-butyl)-2-(3,5-dimethylphenoxy)acetamide in lab experiments is its ability to reduce inflammation and pain. This makes it a useful tool for studying the mechanisms of inflammation and pain, as well as for testing potential anti-inflammatory and analgesic drugs. However, one limitation of using N-(tert-butyl)-2-(3,5-dimethylphenoxy)acetamide is that it may not accurately reflect the effects of other anti-inflammatory and analgesic drugs, as its mechanism of action is different from other drugs in these classes.

Future Directions

There are several future directions for research on N-(tert-butyl)-2-(3,5-dimethylphenoxy)acetamide. One potential area of research is its use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(tert-butyl)-2-(3,5-dimethylphenoxy)acetamide, as well as its potential interactions with other drugs. Finally, more research is needed to determine the safety and efficacy of N-(tert-butyl)-2-(3,5-dimethylphenoxy)acetamide in humans, as most of the current research has been conducted in animal models.

Scientific Research Applications

N-(tert-butyl)-2-(3,5-dimethylphenoxy)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to prevent the formation of beta-amyloid plaques.

properties

IUPAC Name

N-tert-butyl-2-(3,5-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-10-6-11(2)8-12(7-10)17-9-13(16)15-14(3,4)5/h6-8H,9H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOHHOPGMWHCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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